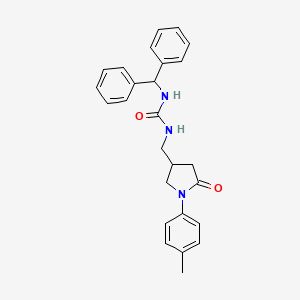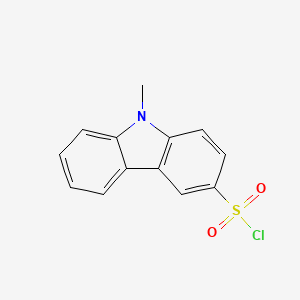
9-methyl-9H-carbazole-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-methyl-9H-carbazole-3-sulfonyl chloride is a chemical compound used for proteomics research . It has a molecular formula of C13H10ClNO2S and a molecular weight of 279.74 .
Synthesis Analysis
The synthesis of carbazole derivatives, including this compound, often involves palladium-catalyzed reactions . These reactions can include intermolecular amination and intramolecular direct arylation . Other methods involve the use of copper-catalyzed C-N coupling reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a carbazole ring with a sulfonyl chloride group attached at the 3-position and a methyl group at the 9-position .Chemical Reactions Analysis
Carbazole compounds, including this compound, are known to undergo various chemical reactions. These can include palladium-catalyzed C-H bond amination reactions . These reactions can produce carbazole products in good to excellent yields .Physical And Chemical Properties Analysis
This compound has a molecular weight of 279.74 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Sulfonamide Inhibitors and Their Therapeutic Applications
Sulfonamide compounds, including those derived from 9-methyl-9H-carbazole-3-sulfonyl chloride, play a crucial role in medicinal chemistry due to their broad spectrum of therapeutic applications. These compounds have been recognized for their antibacterial properties and are a significant class of synthetic bacteriostatic antibiotics. Beyond their original use against bacterial infections, sulfonamides have expanded their therapeutic reach. They are now utilized in drugs targeting various conditions, including HIV as protease inhibitors, cancer, glaucoma, and Alzheimer's disease. The diversity of sulfonamide applications underscores the importance of this chemical class in developing drugs for treating multiple diseases, including those with significant societal impact such as cancer and infectious diseases (Gulcin & Taslimi, 2018).
Sulfonamides in Environmental and Health Sciences
The presence of sulfonamides in the environment, attributed mainly to agricultural activities, poses challenges and concerns regarding their impact on microbial populations and human health. Despite their beneficial therapeutic uses, the environmental persistence of sulfonamides can lead to alterations in microbial dynamics, potentially affecting human health on a global scale. This dual nature of sulfonamides, as both beneficial drugs and environmental contaminants, highlights the complexity of their impact on health and ecosystems (Baran et al., 2011).
Advanced Materials and Chemical Engineering
Research in chemical modification and synthesis techniques has led to the development of novel materials with specific properties, including those derived from carbazole compounds. For example, the chemical modification of xylan to produce biopolymer ethers and esters showcases the versatility of carbazole derivatives in creating materials with tailored functional groups. These advancements not only contribute to the field of materials science but also open up possibilities for applications in drug delivery and other biomedical areas, demonstrating the interdisciplinary impact of carbazole-based chemistry (Petzold-Welcke et al., 2014).
Safety and Hazards
properties
IUPAC Name |
9-methylcarbazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2S/c1-15-12-5-3-2-4-10(12)11-8-9(18(14,16)17)6-7-13(11)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGGWTFEJQFFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2839705.png)
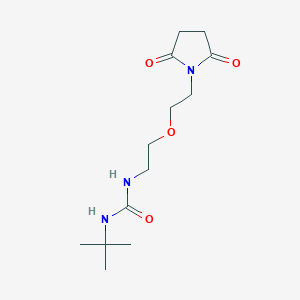
![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2839709.png)

![6-(methylsulfanyl)-N-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2839714.png)
![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2839715.png)
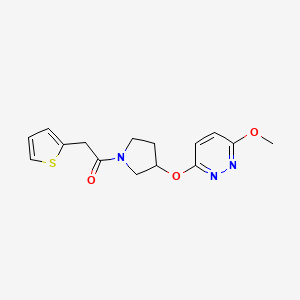
![(1R,5S)-8-((3-methylbenzyl)sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2839718.png)
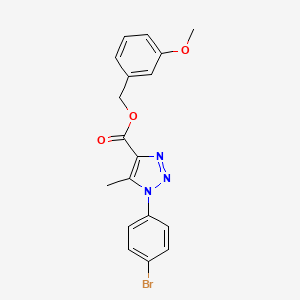
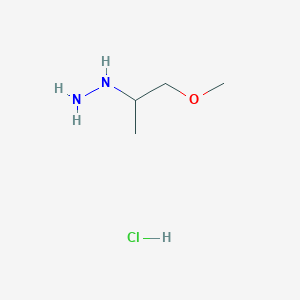
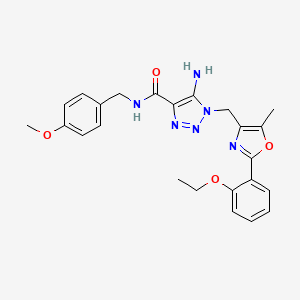
![Ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2839725.png)
![1-(4-Methylphenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2839726.png)
